molecular formula C15H13ClN6OS B2958514 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide CAS No. 901092-37-3

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Cat. No.: B2958514
CAS No.: 901092-37-3
M. Wt: 360.82
InChI Key: HDCLQOCGBUSSJL-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H13ClN6OS and its molecular weight is 360.82. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease (PD). α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

This compound acts as an inhibitor of α-syn aggregation . It interacts with α-syn, preventing the formation of amyloid aggregates . This interaction disrupts the pathological process that leads to the formation of intraneuronal inclusions, a common histopathological hallmark in PD patients .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In the normal physiological state, α-syn is a soluble monomer. After interaction with phospholipids, it adopts an α-helical structure . In the misfolded state, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions . This compound interferes with this process, preventing the fibrillization of α-syn .

Pharmacokinetics

It has been shown to have in vivo efficacy, indicating that it can be absorbed and distributed in the body to exert its therapeutic effects

Result of Action

The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of PD . It also affects the levels of PD markers after the administration of the same neurotoxin . These results suggest that the compound can protect against neurodegeneration in PD.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions can lead to deamination of similar compounds during the process of coordination

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6OS/c16-11-3-1-2-4-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLQOCGBUSSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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